4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a pyrimidine derivative featuring a sulfonylpiperazine moiety linked to a substituted phenyl group. The pyrimidine core is substituted with methoxy and methyl groups at positions 6 and 2, respectively, while the piperazine ring is sulfonylated by a 5-isopropyl-2-methylphenyl group.
Properties
IUPAC Name |
4-methoxy-2-methyl-6-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-14(2)17-7-6-15(3)18(12-17)28(25,26)24-10-8-23(9-11-24)19-13-20(27-5)22-16(4)21-19/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJRGDQGNDBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, identified by its CAS number 946373-12-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The compound's structure includes a piperazine ring, a pyrimidine moiety, and a sulfonyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 946373-12-2 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity. For example, derivatives of pyrimidine have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The sulfonyl group is known to enhance the solubility and bioavailability of such compounds, potentially increasing their efficacy in cancer treatment.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly dividing cells, including cancer cells .
- Cell Cycle Disruption : By interfering with key regulatory proteins involved in the cell cycle, these compounds can induce apoptosis in malignant cells.
Case Studies
- In Vitro Studies : A study evaluating the effects of related piperazine derivatives on cancer cell lines demonstrated significant cytotoxicity and induction of apoptosis at micromolar concentrations .
- Antimicrobial Screening : In vitro tests showed that derivatives with similar structures exhibited moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
1. Anticancer Potential:
Recent studies have indicated that compounds containing pyrimidine and sulfonamide moieties exhibit significant anticancer activity. Specifically, derivatives of 4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine have shown promise in inhibiting growth in various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents suggests it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
2. Antimicrobial Activity:
Research has demonstrated that similar pyrimidine derivatives possess antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against bacterial infections. The compound's ability to inhibit bacterial growth has been evaluated through standard antimicrobial susceptibility tests, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent sulfonylation processes. This synthetic pathway allows for the modification of substituents on the pyrimidine and piperazine rings, leading to a library of derivatives with enhanced biological activities .
Case Studies
Case Study 1: Anticancer Evaluation
A study involving the synthesis of several derivatives based on the core structure of this compound demonstrated significant cytotoxic effects against human colon cancer cell lines. The evaluation employed MTT assays to assess cell viability post-treatment with varying concentrations of the synthesized compounds. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of selected derivatives was tested against a panel of pathogenic bacteria using agar diffusion methods. The results highlighted that specific modifications to the sulfonamide group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Comparison with Similar Compounds
Core Pyrimidine Derivatives
a. 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine ()
- Structural Differences : The sulfonylphenyl group here is 2,4-diethoxy-substituted instead of 5-isopropyl-2-methyl.
b. 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine ()
- Structural Differences : Lacks the sulfonylpiperazine moiety; instead, piperazine is directly attached to the pyrimidine. The phenyl group is substituted with fluorine and methoxy.
- Impact : Fluorine increases metabolic stability but may reduce bioavailability due to electronegativity. The absence of sulfonation likely diminishes receptor-binding specificity compared to the target compound .
Thienopyrimidine and Heterocyclic Analogues
a. 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()
- Structural Differences: Features a thieno[3,2-d]pyrimidine core instead of pyrimidine, with a methanesulfonyl-piperazine group.
- Impact: The thienopyrimidine core may enhance planar stacking interactions with enzymes, while methanesulfonyl groups offer distinct electronic effects compared to aryl sulfonyl moieties. The molecular ion (MH+ 494.19) suggests favorable ionization for mass spectrometry-based assays .
Molecular Properties
*LogP values estimated via fragment-based methods.
The target compound’s higher molecular weight and lipophilicity (LogP ~3.2) suggest improved tissue penetration compared to (~2.8) and (~1.9) compounds. The isopropyl and methyl groups likely enhance blood-brain barrier permeability relative to ethoxy or fluorine substituents .
Preparation Methods
Condensation and Functionalization
The 6-methoxy-2-methylpyrimidine core is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, diethyl malonate and acetamidine hydrochloride react under basic conditions (e.g., sodium acetate in methanol) to form 4,6-dihydroxy-2-methylpyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to yield 4,6-dichloro-2-methylpyrimidine. Methoxy introduction at position 6 is achieved through nucleophilic substitution with sodium methoxide in methanol, while the methyl group at position 2 is retained from the acetamidine precursor.
Halogenation for SNAr Reactivity
Chlorination at position 4 is critical for subsequent piperazine coupling. In a patent by CN104592198A, 2-methylpyrimidine undergoes bromination at position 5 using bromine in acetic acid under reflux, yielding 5-bromo-2-methylpyrimidine. Analogously, chlorination with POCl3 at 110°C introduces a leaving group at position 4, facilitating SNAr reactions with piperazine derivatives.
Piperazine Sulfonylation and Coupling
Synthesis of 5-Isopropyl-2-methylbenzenesulfonyl Chloride
The sulfonylating agent, 5-isopropyl-2-methylbenzenesulfonyl chloride, is prepared via sulfonation of 5-isopropyl-2-methylbenzene. Sulfonation with chlorosulfonic acid at 0–5°C yields the sulfonic acid, which is treated with thionyl chloride to generate the sulfonyl chloride.
Piperazine Sulfonylation
Piperazine reacts with 5-isopropyl-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to form 4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine. Excess sulfonyl chloride ensures complete mono-sulfonylation, avoiding bis-sulfonylated byproducts.
Coupling to Pyrimidine
The sulfonylated piperazine undergoes SNAr reaction with 4-chloro-6-methoxy-2-methylpyrimidine in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Catalytic potassium iodide (KI) enhances reactivity by generating a more electrophilic pyrimidine intermediate. Typical yields range from 65% to 85%, depending on solvent purity and reaction time.
Alternative Routes and Optimization
Catalytic Hydrogenation for Piperazine Activation
In a method adapted from CN104592198A, 1-benzylpiperazine-4-carboxylate intermediates are hydrogenated using palladium on carbon (Pd/C) in methanol to remove benzyl protecting groups. Applied to the target compound, this strategy could reduce steric hindrance during coupling, though no direct data exists for the 5-isopropyl-2-methylphenyl variant.
Solvent and Temperature Effects
Byproduct Mitigation
- Ortho-substitution challenges : The 5-isopropyl group on the aryl ring induces steric hindrance, necessitating excess sulfonyl chloride (1.5 equivalents) and prolonged reaction times (18–24 hours).
- Column chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates the target compound from unreacted piperazine and bis-sulfonylated impurities.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Sulfonylation | DCM | 25 | 18 | 72 | 95 |
| SNAr Coupling | DMF | 90 | 12 | 85 | 98 |
| Deprotection (if any) | MeOH | 25 | 24 | 92 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
